(2R,3R,4S,5R)-2-(6-((3-Hydroxybenzyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
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Overview
Description
The compound (2R,3R,4S,5R)-2-(6-((3-Hydroxybenzyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a complex organic molecule featuring a purine base attached to a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Purine Base: The purine base can be synthesized through a series of reactions involving the condensation of formamide derivatives.
Attachment of the Hydroxybenzyl Group: This step involves the nucleophilic substitution reaction where the hydroxybenzylamine is introduced to the purine base.
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring is constructed through cyclization reactions, often involving the use of protecting groups to ensure selective reactions at desired positions.
Final Assembly: The final step involves the coupling of the purine base with the tetrahydrofuran ring, followed by deprotection to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups present in the compound can undergo oxidation to form carbonyl compounds.
Reduction: The compound can be reduced to form various derivatives, depending on the specific functional groups targeted.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Aldehydes, ketones.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted purine derivatives.
Scientific Research Applications
Chemistry
Nucleoside Analogues: The compound can be used as a building block for the synthesis of nucleoside analogues, which are crucial in the study of DNA and RNA functions.
Biology
Enzyme Inhibition: It can act as an inhibitor for enzymes involved in nucleic acid metabolism, providing insights into enzyme mechanisms and potential therapeutic targets.
Medicine
Antiviral Agents: Due to its structural similarity to natural nucleosides, the compound can be explored as a potential antiviral agent, particularly against viruses that rely on nucleoside analogues for replication.
Anticancer Agents: The compound’s ability to interfere with nucleic acid synthesis makes it a candidate for anticancer drug development.
Industry
Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting viral infections and cancer.
Mechanism of Action
The compound exerts its effects primarily through its interaction with nucleic acid synthesis pathways. By mimicking natural nucleosides, it can be incorporated into DNA or RNA, leading to chain termination or faulty replication. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells or virus-infected cells.
Comparison with Similar Compounds
Similar Compounds
Acyclovir: A well-known antiviral drug that also mimics nucleosides.
Zidovudine: An antiretroviral medication used to treat HIV.
Gemcitabine: A nucleoside analogue used in chemotherapy.
Uniqueness
The compound’s unique structure, featuring a hydroxybenzyl group and a tetrahydrofuran ring, distinguishes it from other nucleoside analogues. This structural uniqueness may confer specific advantages in terms of binding affinity and selectivity for certain enzymes or receptors.
Conclusion
The compound (2R,3R,4S,5R)-2-(6-((3-Hydroxybenzyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol holds significant potential in various fields of scientific research and industry. Its unique structure and versatile reactivity make it a valuable candidate for the development of new therapeutic agents and the study of nucleic acid-related processes.
Properties
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[(3-hydroxyphenyl)methylamino]purin-9-yl]oxolane-3,4-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O5/c23-6-11-13(25)14(26)17(27-11)22-8-21-12-15(19-7-20-16(12)22)18-5-9-2-1-3-10(24)4-9/h1-4,7-8,11,13-14,17,23-26H,5-6H2,(H,18,19,20)/t11-,13-,14-,17-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTVBCOBYCGDJR-LSCFUAHRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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